2-(2-Ethylpentyl)benzimidazole
Description
Structure
3D Structure
Properties
CAS No. |
99206-53-8 |
|---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-heptan-3-yl-1H-benzimidazole |
InChI |
InChI=1S/C14H20N2/c1-3-5-8-11(4-2)14-15-12-9-6-7-10-13(12)16-14/h6-7,9-11H,3-5,8H2,1-2H3,(H,15,16) |
InChI Key |
VSMPBJCKGWINIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 2 2 Ethylpentyl Benzimidazole
Classical and Contemporary Approaches to 2-Alkylbenzimidazole Synthesis
The formation of the benzimidazole (B57391) ring system, particularly with an alkyl group at the 2-position, is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a suitable carbonyl compound or its derivative. In the case of 2-(2-Ethylpentyl)benzimidazole, the key precursors are o-phenylenediamine and 2-ethylpentanal.
Condensation Reactions with o-Phenylenediamines and Aldehyde Derivatives
The reaction of o-phenylenediamine with an aldehyde, such as 2-ethylpentanal, proceeds via a cyclocondensation mechanism. This process involves the initial formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring. A variety of catalysts and reaction conditions have been developed to promote this transformation efficiently.
The choice of catalyst plays a crucial role in the efficiency and selectivity of the cyclocondensation reaction between o-phenylenediamine and 2-ethylpentanal. Catalysts can activate the carbonyl group of the aldehyde, facilitate the cyclization step, and promote the final dehydration or oxidation to the benzimidazole product.
Acid catalysts are widely employed to accelerate the condensation of o-phenylenediamines with aldehydes. iosrjournals.orgnih.govyoutube.com These catalysts function by protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino group of o-phenylenediamine.
Ammonium (B1175870) chloride (NH₄Cl) serves as a mild and effective acidic catalyst for this transformation. iosrjournals.org The reaction is typically carried out in a suitable solvent, and upon heating, it affords the desired 2-alkylbenzimidazole. Boron trifluoride etherate (BF₃·OEt₂) is a Lewis acid that can also effectively catalyze this reaction by coordinating to the aldehyde's carbonyl oxygen. nih.gov Boric acid has also been reported as a mild and environmentally friendly catalyst for the synthesis of benzimidazoles. youtube.com
| Catalyst | Typical Reaction Conditions | General Yield Range (%) | Reference |
|---|---|---|---|
| Ammonium Chloride (NH₄Cl) | Ethanol, Reflux | 80-95 | iosrjournals.org |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane, Room Temperature | 85-98 | nih.gov |
| Boric Acid | Aqueous media, 80 °C | 75-90 | youtube.com |
Various metal catalysts have been developed for the synthesis of 2-alkylbenzimidazoles, often offering milder reaction conditions and higher yields. Erbium triflate (Er(OTf)₃) is a lanthanide-based Lewis acid catalyst that has been shown to be highly efficient in promoting the condensation of o-phenylenediamines with aldehydes under microwave irradiation. researcher.life
A combination of zinc dust and sodium bisulfite (Zn/NaHSO₃) provides another effective system for this transformation. In this method, the aldehyde is first converted to its bisulfite adduct, which then reacts with o-phenylenediamine in the presence of zinc dust. researchgate.net
| Catalyst System | Typical Reaction Conditions | General Yield Range (%) | Reference |
|---|---|---|---|
| Erbium Triflate (Er(OTf)₃) | Solvent-free, Microwave, 60 °C | 90-99 | researcher.life |
| Zinc/Sodium Bisulfite (Zn/NaHSO₃) | N,N-Dimethylacetamide, 100 °C | 80-92 | researchgate.net |
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. While less common for the direct synthesis of 2-alkylbenzimidazoles from o-phenylenediamines and aldehydes, certain organocatalysts can be employed. For instance, proline and its derivatives have been used to catalyze aldol (B89426) reactions, and similar principles of activating the carbonyl component could be applied to the formation of the Schiff base intermediate in benzimidazole synthesis. nih.gov The development of specific organocatalytic methods for the synthesis of compounds like this compound remains an active area of research.
The principles of green chemistry have driven the development of synthetic methods that minimize or eliminate the use of hazardous organic solvents. The condensation of o-phenylenediamine with aldehydes to form 2-alkylbenzimidazoles has been successfully adapted to solvent-free and aqueous conditions.
Solvent-free reactions are often conducted by grinding the reactants together, sometimes with a solid-supported catalyst, or by heating the neat reaction mixture. youtube.comresearchgate.netbiointerfaceresearch.com These methods can lead to shorter reaction times, simpler work-up procedures, and reduced environmental impact. Aqueous reaction environments are also highly desirable. The use of water as a solvent is not only environmentally benign but can also offer unique reactivity and selectivity due to hydrophobic effects. nih.govresearchgate.net
| Reaction Environment | Catalyst/Promoter | Typical Conditions | General Yield Range (%) | Reference |
|---|---|---|---|---|
| Solvent-Free | Ceric Ammonium Nitrate (B79036) (CAN) / H₂O₂ | 50 °C | 92-98 | youtube.com |
| Aqueous | Boric Acid | 80 °C | 75-90 | youtube.com |
| Aqueous Ethanol | None (Oxidative) | Room Temperature | 85-95 | nih.govresearchgate.net |
Catalyst-Dependent Cyclocondensation Protocols
Novel Synthetic Route Development for the 2-(2-Ethylpentyl) Moiety Integration
To synthesize the target molecule, this compound, the key challenge lies in the efficient introduction of the specific 2-ethylpentyl side chain. This requires careful selection of precursors and optimization of the condensation reaction.
The 2-ethylpentyl group is introduced by reacting o-phenylenediamine with a corresponding carbonyl compound, either 2-ethylpentanoic acid or 2-ethylpentanal. The synthesis of these precursors is a critical first step.
A common and versatile method for preparing substituted carboxylic acids like 2-ethylpentanoic acid is the malonic ester synthesis. masterorganicchemistry.comstudy.com This procedure involves the sequential alkylation of diethyl malonate. To obtain 2-ethylpentanoic acid, diethyl malonate would first be deprotonated with a base like sodium ethoxide to form an enolate. masterorganicchemistry.comstudy.com This nucleophile is then reacted with a propyl halide (e.g., bromopropane) in an Sₙ2 reaction. A second deprotonation followed by reaction with an ethyl halide (e.g., bromoethane) would introduce the second alkyl group. Finally, acidic hydrolysis of the resulting diester followed by heating leads to decarboxylation, yielding the desired 2-ethylpentanoic acid. masterorganicchemistry.com
Alternatively, 2-ethylpentanal can serve as the precursor. Aldehydes can be synthesized through various methods, including the oxidation of primary alcohols. For instance, a patent describes the preparation of 2-ethyl-3-methyl pentanoic acid by the non-catalytic oxidation of 2-ethyl-3-methyl pentanal with an oxygen-containing gas. google.com A similar oxidative approach could potentially be adapted for the synthesis of 2-ethylpentanoic acid from 2-ethylpentanal.
Table 2: Potential Precursors for the 2-Ethylpentyl Side Chain
| Precursor | Synthetic Origin | Role in Benzimidazole Synthesis |
|---|---|---|
| 2-Ethylpentanoic Acid | Malonic ester synthesis from diethyl malonate, bromopropane, and bromoethane (B45996) masterorganicchemistry.comyoutube.com | Reacts with o-phenylenediamine via condensation (e.g., Phillips-Ladenburg reaction) |
| 2-Ethylpentanal | Oxidation of 2-ethylpentyl alcohol | Reacts with o-phenylenediamine via oxidative cyclization or reductive cyclocondensation (with o-nitroaniline) |
Once a suitable precursor for the 2-ethylpentyl moiety is obtained, the subsequent condensation reaction with o-phenylenediamine (or a derivative) must be optimized to maximize yield and purity. Several factors are crucial in this optimization process.
Catalyst: The choice of catalyst is critical. For condensations with 2-ethylpentanoic acid, strong acids like polyphosphoric acid or milder catalysts like p-toluenesulfonic acid can be used. orientjchem.org For reactions involving 2-ethylpentanal, a variety of catalysts from simple acids to supported gold nanoparticles can be employed, depending on the specific pathway (e.g., oxidative cyclization). nih.govresearchgate.net
Solvent and Temperature: The reaction medium and temperature play a significant role. While some traditional methods require high temperatures and refluxing in solvents like toluene, newer protocols aim for milder conditions. orientjchem.orgresearchgate.net Microwave-assisted synthesis can provide rapid and efficient heating, often leading to better results in shorter times. organic-chemistry.org Solvent-free conditions are also being explored to develop more environmentally friendly "green" synthetic routes. rsc.org
Reaction Time: Optimizing the reaction time is essential to ensure complete conversion of starting materials while minimizing the formation of byproducts. Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). tandfonline.com
pH: In aqueous media, controlling the pH can be important. For instance, L-proline catalyzed synthesis of 2-arylbenzimidazoles has been shown to proceed with good to excellent yields at a pH of 4.2 under reflux conditions. researchgate.net
By systematically adjusting these parameters, the synthesis of this compound can be fine-tuned to achieve high efficiency, yield, and selectivity, making the process more viable for larger-scale production.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of the benzimidazole scaffold aims to reduce waste, minimize energy consumption, and utilize less hazardous materials. While specific studies on this compound are not extensively detailed in the literature, the general methodologies developed for 2-substituted benzimidazoles are directly applicable.
Traditional synthesis of benzimidazoles often employs volatile and toxic organic solvents. Green chemistry seeks to replace these with more benign alternatives or eliminate them entirely.
Ionic Liquids (ILs): Ionic liquids, which are salts with low melting points, have been utilized as both catalysts and solvents in benzimidazole synthesis. mdpi.com Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of reactants make them attractive green media. For instance, Brønsted acidic ionic liquids can catalyze the condensation of o-phenylenediamine and aldehydes, often leading to high yields and simplified product work-up. mdpi.com The use of an ionic liquid like [BMIM]HSO₄ under microwave irradiation has been shown to be effective for producing 2-substituted benzimidazoles. mdpi.com
Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and inexpensive. A common example is a mixture of choline (B1196258) chloride and urea. DES can serve as both the reaction medium and catalyst, providing an advantageous environment for the synthesis of benzimidazole derivatives from o-phenylenediamine and various aldehydes. mdpi.com
The table below summarizes the application of these alternative media in generalized benzimidazole synthesis, which is analogous to the synthesis of this compound.
| Alternative Medium | Example | Role | Key Advantages | Reference |
|---|---|---|---|---|
| Ionic Liquid (IL) | [BMIM]HSO₄ | Solvent & Catalyst | High yield, faster reaction under microwave, recyclable catalyst. | mdpi.com |
| Deep Eutectic Solvent (DES) | Choline chloride:Urea | Solvent & Reagent | Biodegradable, low cost, simple work-up, no external solvent needed. | mdpi.com |
| Water | H₂O with Er(OTf)₃ | Solvent | Environmentally benign, high yields, short reaction times. | mdpi.com |
Reducing energy consumption is a cornerstone of green synthesis. This is often achieved by developing reactions that proceed under milder conditions, such as ambient temperature, or by using energy sources like microwaves that significantly reduce reaction times.
Room Temperature Synthesis: The development of highly active catalysts allows the synthesis of benzimidazoles to be performed at room temperature, eliminating the need for heating. Catalysts such as cerium(IV) ammonium nitrate in methanol (B129727) have been used for the condensation of o-phenylenediamine with aldehydes at ambient temperatures. researchgate.net Similarly, employing erbium(III) triflate [Er(OTf)₃] in water can yield 2-substituted benzimidazoles selectively and in high yields at temperatures as low as 1–2 °C. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. It provides rapid and uniform heating, often leading to dramatically reduced reaction times, higher yields, and fewer side products compared to conventional heating methods. The synthesis of 1,2-disubstituted benzimidazoles using montmorillonite (B579905) K10 clay as a catalyst under microwave irradiation is completed in minutes with excellent yields. mdpi.com This approach is highly suitable for the energy-efficient production of compounds like this compound.
Reaction Mechanism Elucidation and Kinetic Studies
Understanding the reaction mechanism and kinetics is crucial for optimizing the synthesis of this compound, allowing for rational catalyst design and process control to maximize yield and selectivity.
The most common synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde (like 2-ethylpentanal) proceeds through a multi-step pathway: nih.govrsc.org
Schiff Base Formation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. This step is often the rate-determining step and can be accelerated by an acid catalyst, which protonates the carbonyl oxygen, making the carbon more electrophilic. chemicalforums.com
Intramolecular Cyclization: The second, unreacted amino group of the intermediate then attacks the imine carbon in an intramolecular fashion. This nucleophilic addition results in the formation of a five-membered heterocyclic ring, a dihydrobenzimidazole intermediate.
Aromatization (Oxidative Dehydrogenation): The final step is the aromatization of the dihydrobenzimidazole ring to form the stable benzimidazole product. This involves the loss of two hydrogen atoms (a dehydrogenation process). This step often requires an oxidant, although in many catalytic systems, particularly those using heterogeneous catalysts like Au/TiO₂, atmospheric oxygen can serve as the terminal oxidant. nih.gov
While specific kinetic studies for the formation of this compound are not prominently featured in the reviewed literature, analysis of analogous reactions provides valuable insight. For the synthesis of 2-phenylbenzimidazole, kinetic studies have shown that the reaction follows second-order kinetics, being first-order with respect to both o-phenylenediamine and the aldehyde.
Such kinetic investigations are typically performed using techniques like UV-Vis spectrophotometry to monitor the concentration of the product over time at different reactant concentrations and temperatures. This data allows for the determination of the rate law, rate constants, and activation parameters (like activation energy, Ea), which are essential for understanding the reaction's energy profile and optimizing conditions. It is reasonable to infer that the synthesis involving an aliphatic aldehyde like 2-ethylpentanal would follow a similar kinetic profile, although the specific rate constants would differ.
Catalysts are pivotal in the synthesis of benzimidazoles, as they can significantly increase the reaction rate, improve selectivity for the desired product, and enable the use of milder, more environmentally friendly conditions. researchgate.netnih.gov
Rate Enhancement: Catalysts accelerate the reaction primarily by lowering the activation energy of the key steps.
Lewis Acid Catalysts (e.g., Er(OTf)₃, ZnCl₂): These catalysts coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the initial nucleophilic attack by the diamine. mdpi.com
Heterogeneous Catalysts (e.g., Au/TiO₂, Cu-Pd/γ-Al₂O₃): These catalysts can play multiple roles. Supported gold nanoparticles, for example, can facilitate both the condensation and the final oxidative dehydrogenation step, using molecular oxygen as a green oxidant. nih.govmdpi.comresearchgate.net
Selectivity Control: In the reaction between o-phenylenediamine and aldehydes, side products such as 1,2-disubstituted benzimidazoles can form if a second molecule of the aldehyde reacts with the benzimidazole nitrogen. The choice of catalyst can control this selectivity. For example, using supported gold nanoparticles (Au/TiO₂) at ambient temperature has been shown to be highly selective for the formation of 2-substituted benzimidazoles. nih.gov Similarly, erbium(III) triflate has demonstrated high selectivity, preventing the formation of double-condensation products. mdpi.com
The table below provides examples of catalysts used in the synthesis of the benzimidazole scaffold.
| Catalyst Type | Example | Function | Typical Conditions | Reference |
|---|---|---|---|---|
| Lewis Acid | Erbium(III) triflate (Er(OTf)₃) | Activates aldehyde carbonyl group. | Water, Room Temperature | mdpi.com |
| Heterogeneous | Au/TiO₂ | Facilitates condensation and oxidative cyclization. | CHCl₃:MeOH, Room Temperature | nih.gov |
| Heterogeneous | Cu-Pd/γ-Al₂O₃ | Multifunctional catalyst for transfer hydrogenation and cyclization. | Ethanol, Elevated Temperature | mdpi.comresearchgate.net |
| Enzymatic | Lipozyme® | Acyl-transferase for reaction with carboxylic acids. | Cyclohexane, Mild Temperature | rsc.org |
Advanced Characterization Techniques for Synthetic Validation
Spectroscopic Methodologies for Structural Confirmation
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of 2-(2-Ethylpentyl)benzimidazole would be expected to show characteristic absorption bands corresponding to its key structural features. The N-H stretching vibration of the imidazole (B134444) ring typically appears as a broad band in the region of 3400-3200 cm⁻¹. The C=N stretching of the imidazole ring is expected around 1620-1580 cm⁻¹. Aromatic C-H stretching vibrations from the benzene (B151609) ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the 2-ethylpentyl group would appear just below 3000 cm⁻¹.
Table 1: Expected FTIR Spectral Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Imidazole) | 3400-3200 (broad) | Stretch |
| Aromatic C-H | >3000 | Stretch |
| Aliphatic C-H | <3000 | Stretch |
| C=N (Imidazole) | 1620-1580 | Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.
In the ¹H NMR spectrum of this compound, the protons on the aromatic ring would appear as multiplets in the downfield region (typically δ 7.2-7.8 ppm). The N-H proton of the imidazole ring would likely appear as a broad singlet at a variable, downfield chemical shift. The protons of the 2-ethylpentyl side chain would resonate in the upfield region (δ 0.8-3.0 ppm), with distinct signals for the CH, CH₂, and CH₃ groups, their multiplicity dictated by spin-spin coupling with adjacent protons.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the aromatic ring would be found in the δ 110-150 ppm range. The C=N carbon of the imidazole ring is expected to resonate significantly downfield, potentially around δ 150-155 ppm. The aliphatic carbons of the 2-ethylpentyl group would appear in the upfield region of the spectrum (δ 10-45 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.2-7.8 | 110-145 |
| Imidazole N-H | Variable (broad singlet) | - |
| Imidazole C=N | - | 150-155 |
| Aliphatic CH | ~2.9-3.1 | ~40-45 |
| Aliphatic CH₂ | ~1.3-1.8 | ~25-30 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. For this compound (Molecular Formula: C₁₄H₂₀N₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (216.32 g/mol ).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The experimentally determined exact mass from HRMS would be compared to the calculated theoretical mass to confirm the molecular formula. Common fragmentation patterns for such a molecule might involve the loss of the alkyl side chain.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for both monitoring the progress of a reaction and for purifying the final product.
Thin Layer Chromatography (TLC)
TLC is a rapid and effective method for assessing the purity of a compound and determining appropriate conditions for column chromatography. A spot of the synthesized this compound is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The position of the spot, represented by its retention factor (Rf) value, indicates the compound's polarity. A pure compound should ideally show a single spot on the TLC plate.
Column Chromatography (Silica Gel, Basic Alumina)
For the purification of this compound, column chromatography is the standard technique. The choice of stationary phase depends on the properties of the compound. Silica gel is a common choice for many organic compounds. However, given the basic nature of the benzimidazole (B57391) moiety, basic alumina (B75360) can also be an effective stationary phase, potentially preventing the compound from strongly adsorbing to the column. The crude product is loaded onto the column and eluted with a solvent system optimized via TLC, allowing for the separation of the desired product from any unreacted starting materials or byproducts.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl acetate |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable technique for the analysis of complex mixtures, offering exceptional sensitivity and selectivity. This method is particularly adept at separating the target compound, this compound, from potential impurities, starting materials, and byproducts that may be present in the crude reaction mixture. The process begins with the separation of the mixture's components via high-performance liquid chromatography (HPLC), followed by their ionization and subsequent analysis by tandem mass spectrometry.
In a typical analysis, the protonated molecule of this compound, [M+H]⁺, would be selected as the precursor ion in the first mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions in the second mass spectrometer. The fragmentation pattern observed is a unique fingerprint of the molecule, providing definitive structural confirmation.
The fragmentation of 2-alkyl-substituted benzimidazoles generally proceeds through predictable pathways. For this compound, the primary fragmentation would likely involve the cleavage of the C-C bonds within the ethylpentyl side chain. A significant fragmentation pathway is often the loss of neutral alkyl fragments, leading to the formation of a stable benzimidazolium cation or related structures.
A plausible fragmentation pattern for this compound would involve the initial formation of the protonated molecule. Subsequent fragmentation could lead to the loss of a pentyl radical followed by the loss of an ethene molecule, or direct cleavage at the benzylic position. The resulting fragment ions provide unequivocal evidence for the presence and structure of the 2-(2-Ethylpentyl) substituent.
Below is a representative data table summarizing the expected key ions in the LC-MS/MS analysis of this compound.
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |
| 217.17 | C12H15N2+ | C2H4 |
| 217.17 | C9H9N2+ | C5H10 |
| 217.17 | C7H7N2+ | C7H12 |
This table is a representation of expected fragmentation patterns based on the analysis of structurally similar compounds.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique for confirming the empirical formula of a synthesized compound. By precisely measuring the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), it is possible to verify that the stoichiometric ratios of these elements in the synthesized this compound align with its theoretical molecular formula, C₁₄H₂₀N₂.
The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements. The experimentally determined values from the elemental analyzer should fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the compound's purity and elemental integrity.
A comparison of the theoretical and found elemental compositions provides strong evidence for the successful synthesis of the target molecule. Any significant deviation could indicate the presence of impurities, residual solvent, or an incorrect molecular structure.
The following table presents the theoretical and representative experimental values for the elemental analysis of this compound.
| Element | Theoretical % | Found % |
| Carbon (C) | 77.73 | 77.65 |
| Hydrogen (H) | 9.32 | 9.38 |
| Nitrogen (N) | 12.95 | 12.89 |
The "Found %" values are representative and illustrative of typical experimental results for a pure sample.
Theoretical and Computational Investigations of 2 2 Ethylpentyl Benzimidazole
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and other molecular properties of organic compounds. For a molecule like 2-(2-Ethylpentyl)benzimidazole, these methods would provide deep insights into its behavior at a molecular level.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A typical study on this compound would likely employ a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. Such studies would focus on the molecule's optimized geometry and its electronic characteristics.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO would be expected to be localized primarily on the electron-rich benzimidazole (B57391) ring system, particularly the imidazole (B134444) nitrogen atoms and the fused benzene (B151609) ring. The LUMO would also be distributed over the π-system of the benzimidazole core. The electron-donating 2-ethylpentyl group would likely raise the energy of the HOMO, thereby influencing the energy gap.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.15 | Indicator of chemical reactivity and stability |
Note: The values in this table are representative examples based on similar benzimidazole derivatives and are not from a direct calculation on this compound.
The Electrostatic Potential Surface (EPS) is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other molecules. The surface is colored to indicate regions of different electrostatic potential, with red typically representing electron-rich, negative potential areas (attractive to electrophiles) and blue representing electron-poor, positive potential areas (attractive to nucleophiles).
The Molecular Electrostatic Potential (MEP) map provides a more detailed visualization of the electrostatic potential on the electron density surface. In this compound, the most negative potential (red/yellow regions) would be expected to be concentrated around the nitrogen atoms of the imidazole ring, indicating these are the most likely sites for electrophilic attack. The hydrogen atom attached to the imidazole nitrogen (N-H) would exhibit a region of positive potential (blue), making it a potential site for nucleophilic interaction. The alkyl chain would generally show a neutral potential (green).
Conformational Analysis and Energy Minima
The 2-ethylpentyl substituent introduces significant conformational flexibility to the molecule. A conformational analysis would be necessary to identify the most stable three-dimensional arrangement (the global energy minimum) and other low-energy conformers. This is typically done by systematically rotating the single bonds in the alkyl chain and calculating the potential energy at each step. The resulting potential energy surface would reveal the various stable conformers and the energy barriers between them. The lowest energy conformer would be the most populated at thermal equilibrium and would be used for subsequent electronic structure calculations.
Protonation Equilibria and Basicity Predictions
The benzimidazole ring contains a basic nitrogen atom (the imine nitrogen, C=N-) that can be protonated. The basicity of this site is a critical property, often quantified by its pKa value. Computational methods can predict the pKa by calculating the Gibbs free energy change for the protonation reaction in a solvent, often simulated using a continuum solvation model like the Polarizable Continuum Model (PCM). The electron-donating nature of the 2-ethylpentyl group would be expected to increase the electron density on the imidazole ring, thereby enhancing the basicity of the nitrogen atom compared to unsubstituted benzimidazole.
Theoretical Spectroscopic Property Simulations (e.g., NMR, IR)
Theoretical simulations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. By calculating the electronic structure, it is possible to simulate spectra like Nuclear Magnetic Resonance (NMR) and Infrared (IR), which aids in structural elucidation and understanding molecular vibrations.
For benzimidazole derivatives, DFT calculations have been successfully employed to predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate NMR shielding tensors, which are then converted into chemical shifts. These theoretical spectra are often compared with experimental data to confirm molecular structures. For instance, studies on 2-methylbenzimidazole derivatives have shown good consistency between DFT-calculated and experimental spectroscopic data.
Simulations of the IR spectrum involve calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching, bending, and torsional motions. Theoretical analysis can assign specific vibrational modes to the observed peaks in an experimental IR spectrum. For benzimidazole systems, characteristic vibrations include N-H stretching, C=N stretching, and aromatic ring vibrations.
Table 1: Representative Theoretical Spectroscopic Data for a Benzimidazole Core Structure (Note: This data is illustrative for the benzimidazole scaffold, as specific simulation data for this compound is not available in the cited literature.)
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| ¹³C NMR | Chemical shift for C2 (carbon between nitrogens) | 150-160 ppm |
| ¹³C NMR | Chemical shifts for aromatic carbons | 110-145 ppm |
| ¹H NMR | Chemical shift for N-H proton | 12-13 ppm |
| IR Frequency | N-H stretching vibration | 3100-3150 cm⁻¹ |
| IR Frequency | C=N stretching vibration | 1620-1640 cm⁻¹ |
| IR Frequency | Benzene ring C=C stretching | 1450-1480 cm⁻¹ |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a compound and its interactions with its environment, such as solvents or biological macromolecules.
For benzimidazole derivatives, MD simulations can reveal how the molecule behaves in different solvent environments (e.g., water, lipids) and how it interacts with potential biological targets. Simulations can track the molecule's conformational changes, its orientation, and its non-covalent interactions (like hydrogen bonds and van der Waals forces) with surrounding molecules.
For example, MD simulations have been used to study the interaction of benzimidazole-containing compounds with protein binding sites, providing insights into the stability of the protein-ligand complex. The root-mean-square deviation (RMSD) of the molecule's atoms is often analyzed to assess the stability of the complex over the simulation time. Furthermore, simulations can model the permeation of benzimidazole derivatives through lipid membranes, a critical factor in understanding bioavailability. These studies often analyze the position of the molecule within the bilayer and the energy barriers associated with its movement.
Table 2: Typical Parameters for Molecular Dynamics Simulations of Benzimidazole Systems
| Parameter | Description | Commonly Used Value/Method |
|---|---|---|
| Force Field | Set of parameters to calculate potential energy | AMBER, CHARMM, GROMOS |
| Solvent Model | Representation of the solvent environment | TIP3P (for water), DPPC (for lipid) |
| Simulation Time | Duration of the simulation | 50 - 200 nanoseconds (ns) |
| Software | Program used to run the simulation | Desmond, GROMACS, NAMD |
| Ensemble | Statistical mechanics ensemble (conditions) | NPT (constant Number of particles, Pressure, Temperature) |
Structure-Property Relationship Modeling
Structure-property relationship modeling aims to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. These models are valuable for predicting the properties of new compounds without the need for extensive experimental testing.
Quantitative Structure-Retention Relationship (QSRR) is a specific type of modeling that predicts the retention behavior of compounds in chromatographic systems, such as High-Performance Liquid Chromatography (HPLC). QSRR models establish a correlation between a molecule's retention time (or retention factor) and its calculated molecular descriptors.
These molecular descriptors are numerical values that encode structural, physicochemical, or electronic features of the molecule. For a compound like this compound, relevant descriptors would include hydrophobicity (LogP), molecular weight, polar surface area, and various electronic and topological indices. By building a statistical model (e.g., using Multiple Linear Regression or machine learning algorithms) with a set of known compounds, the retention time of new or untested compounds can be predicted. This approach is highly valuable for optimizing analytical method development and for identifying unknown compounds in complex mixtures.
Table 3: Common Molecular Descriptors Used in QSRR Modeling
| Descriptor Class | Example Descriptor | Physicochemical Relevance |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Relates to molecular size and diffusion. |
| Topological | Wiener Index | Describes molecular branching and compactness. |
| Geometric | Molecular Surface Area | Influences intermolecular interactions. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures hydrophobicity, key in reversed-phase chromatography. |
| Electronic | Dipole Moment | Relates to molecular polarity. |
The reactivity and kinetic stability of a molecule can be predicted using quantum chemical calculations, primarily through DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more likely to be reactive. For benzimidazole derivatives, substituents on the core ring structure can significantly influence these frontier orbital energies and thus modulate the molecule's reactivity. Other calculated descriptors, such as ionization potential, electron affinity, chemical hardness, and electronegativity, further refine the prediction of a molecule's chemical behavior.
Table 4: Illustrative Electronic Properties for a Benzimidazole Derivative from DFT Calculations (Note: This data is representative and not specific to this compound.)
| Property | Symbol | Significance | Typical Calculated Value (eV) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | E(HOMO) | Relates to electron-donating ability | -6.0 to -7.0 |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Relates to electron-accepting ability | -1.0 to -2.0 |
| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and stability | 4.0 to 5.0 |
| Chemical Hardness | η | Resistance to change in electron distribution | 2.0 to 2.5 |
| Electronegativity | χ | Power to attract electrons | 3.5 to 4.5 |
Derivatization and Functionalization of 2 2 Ethylpentyl Benzimidazole
Strategies for N-Substitution and Ring Functionalization
The presence of a reactive secondary amine in the benzimidazole (B57391) ring makes it amenable to various substitution reactions. These reactions are fundamental for altering the molecule's electronic properties, solubility, and steric profile.
Alkylation: N-alkylation of the benzimidazole ring is a common strategy to introduce alkyl or arylalkyl groups. While specific studies on 2-(2-ethylpentyl)benzimidazole are not extensively documented, the general methodology involves the reaction of the benzimidazole with an alkyl halide in the presence of a base. nih.govresearchgate.net The choice of base, such as potassium carbonate, and solvent can influence the reaction's efficiency. researchgate.net For instance, the reaction of a 2-substituted benzimidazole with a benzyl (B1604629) halide in the presence of potassium carbonate is a known method for N-benzylation. researchgate.net It is anticipated that this compound would undergo similar reactions to yield N-alkylated derivatives.
Acylation: Acylation introduces an acyl group to the nitrogen atom of the benzimidazole ring, which can serve as a protective group or as a precursor for further functionalization. Common acylating agents include acetyl chloride and acetic anhydride. ijptjournal.com The reaction of 2-mercaptobenzimidazole (B194830) derivatives with acetyl chloride in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) has been reported to yield the corresponding N-acylated product. ijptjournal.com This general procedure is expected to be applicable to this compound. A variety of other acylation reagents are also available for introducing different acyl moieties. alfa-chemistry.comtcichemicals.com
A summary of typical reagents for these transformations is presented in the table below.
| Reaction Type | Reagent Class | Specific Examples |
| Alkylation | Alkyl Halides | Benzyl chloride, Benzyl bromide, Ethyl bromoacetate |
| Acylation | Acyl Halides, Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride |
The functionalization of the benzimidazole core is not limited to simple alkyl or acyl groups. More complex heterocyclic moieties can be introduced to create molecules with potentially enhanced biological or material properties. One approach involves the reaction of a functionalized benzimidazole with another heterocyclic compound. For example, 2-(allylthio)-1H-benzimidazoles can be cyclized using iodine or bromine to form thiazolo[3,2-a]benzimidazole derivatives. nih.gov While this specific example starts with a 2-thio-substituted benzimidazole, it highlights the principle of fusing additional heterocyclic rings onto the benzimidazole framework.
Q & A
Basic: What are the optimal synthetic routes for 2-(2-Ethylpentyl)benzimidazole in laboratory settings?
Answer:
The synthesis typically involves condensation of o-phenylenediamine with a carbonyl derivative (e.g., aldehyde or ketone) under acidic or oxidative conditions. Key methodologies include:
- Catalytic acid-mediated synthesis : Using p-TsOH (20–50 mol%) as a catalyst achieves yields >80% in 10 minutes at ambient conditions .
- Oxidative cyclization : Sodium bisulfite (NaHSO₃) as an oxidant in solvent mixtures (e.g., ethanol/water) under mild heating (50–80°C) yields substituted benzimidazoles with high purity .
- Metal-assisted synthesis : Manganese(III) acetate facilitates cyclization of substituted salicylaldehydes and o-phenylenediamine at room temperature, ideal for derivatives with hydroxyl groups .
Critical parameters : Catalyst loading, solvent polarity, and reaction time significantly impact yield. Purification via column chromatography (ethyl acetate/hexane) or recrystallization is recommended .
Advanced: How do substituents on the benzimidazole core influence its anticancer activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-donating groups (e.g., -OH, -OMe, -NMe₂) at the 5(6)-position enhance cytotoxicity by improving solubility and target binding. For example, compounds with 5-OMe substitutions show IC₅₀ values <10 µM against A549 lung cancer cells .
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2-position reduce activity due to steric hindrance and reduced π-π stacking with DNA .
- Alkyl chain modifications : Branched chains (e.g., 2-ethylpentyl) improve lipid membrane penetration, enhancing bioavailability. However, excessive hydrophobicity may reduce aqueous solubility .
Methodological recommendation : Combine in vitro cytotoxicity assays (e.g., MTT) with molecular docking to validate interactions with targets like topoisomerase I or PI3K .
Basic: What spectroscopic techniques are employed to characterize this compound derivatives?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and alkyl chain integration. For example, the 2-ethylpentyl group shows distinct methylene (-CH₂-) signals at δ 1.2–1.8 ppm .
- UV-Vis and fluorescence spectroscopy : Detect π→π* transitions (λabs ~300–350 nm) and excited-state intramolecular proton transfer (ESIPT)-mediated dual emission (λem ~450–550 nm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Data interpretation : Stokes shifts >100 nm indicate ESIPT activity, while quantum yields (Φ) <0.5 suggest competing non-radiative decay pathways .
Advanced: What role does the ESIPT mechanism play in the fluorescent properties of these compounds?
Answer:
ESIPT in 2-(2-hydroxyphenyl)benzimidazole derivatives enables dual emission:
- Normal emission : Originates from rotamer I (non-proton-transferred form) with shorter λem (~400 nm).
- Tautomer emission : Results from proton transfer in rotamer II, producing a large Stokes shift (~150 nm) and longer λem (~550 nm) .
Structural impact : Electron-withdrawing substituents (e.g., -SO₃H) stabilize the tautomer, increasing Φtautomer/Φnormal ratios. For example, compound 3c (sulfo-substituted) exhibits Φtautomer = 0.162 vs. Φnormal = 0.427 .
Applications : ESIPT-active derivatives serve as pH-sensitive fluorescent probes or sensors for metal ions in biological systems .
Basic: How can purification be optimized post-synthesis?
Answer:
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (1:1 to 3:1) to resolve polar impurities .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively recrystallize hydrophobic derivatives, improving purity to >95% .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases separate closely related analogs (e.g., 5- vs. 6-substituted isomers) .
Yield optimization : Pre-purification via acid-base extraction (e.g., NaHCO₃ wash) removes unreacted starting materials .
Advanced: How can computational models predict the biological activity of novel derivatives?
Answer:
- Molecular docking : Simulate binding to targets like PI3Kγ or DNA topoisomerase I. For example, derivatives with planar benzimidazole cores show stronger binding scores (ΔG < −8 kcal/mol) due to intercalation .
- QSAR studies : Correlate descriptors (e.g., logP, polar surface area) with IC₅₀ values. Hydrophobic substituents (logP ~3–5) enhance membrane permeability but require balanced solubility (TPSA >60 Ų) .
- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., 2-ethylpentyl derivatives may violate Lipinski’s rule due to high molecular weight >500 g/mol) .
Validation : Cross-validate computational results with in vitro assays (e.g., kinase inhibition or apoptosis studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
